molecular formula C12H15N3O2 B1400195 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine CAS No. 1373350-39-0

5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

Cat. No. B1400195
M. Wt: 233.27 g/mol
InChI Key: OGABMVRFQUBMIT-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Opening Reactions : The compound 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which shares structural similarities with 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, demonstrates interesting chemical behaviors in ring-opening reactions with cyclic secondary amines (Šafár̆ et al., 2000).
  • Microwave-Assisted Synthesis : The efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives, a category to which our compound belongs, has been achieved using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions (Wang et al., 2015).
  • Antimicrobial Activities : Novel 1,2,4-Triazole derivatives have been synthesized, including structures similar to 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, showing good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Novel Derivatives and Potential Applications

  • New Heterocyclic Systems : The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, which is structurally related to our compound of interest, leads to the formation of new heterocyclic systems with potential for diverse applications (Chernysheva et al., 1999).
  • Antitumor Activities : Synthesized derivatives of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, similar to the compound , have demonstrated significant antitumor activities in preliminary bioassay tests (De-qing, 2011).

Additional Insights

  • Precursors of Cis-2-Amino Alcohols : The reaction of 5-methyl-5-(4-methyl-3-pentenyl)-4-methylene-1,3-dioxolan-2-one with primary amines, similar in structure to the target compound, forms potential precursors of cis-2-amino alcohols (Chernysheva et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(1,3-dioxan-2-yl)-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-10-4-3-8(7-9(10)11(13)14-15)12-16-5-2-6-17-12/h3-4,7,12H,2,5-6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGABMVRFQUBMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3OCCCO3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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